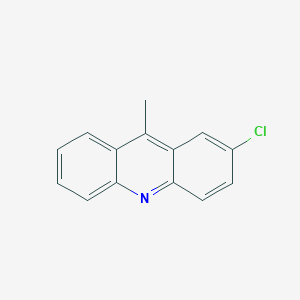

2-Chloro-9-methylacridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10ClN |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

2-chloro-9-methylacridine |

InChI |

InChI=1S/C14H10ClN/c1-9-11-4-2-3-5-13(11)16-14-7-6-10(15)8-12(9)14/h2-8H,1H3 |

InChI Key |

BWHNDUOBIWFYLY-UHFFFAOYSA-N |

SMILES |

CC1=C2C=C(C=CC2=NC3=CC=CC=C13)Cl |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC3=CC=CC=C13)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Chloro 9 Methylacridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-Chloro-9-methylacridine, ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum of the parent compound, 9-methylacridine (B196024), the methyl protons typically appear as a singlet at approximately 3.017 ppm. chemicalbook.com The aromatic protons resonate in the downfield region, generally between 7.490 and 8.196 ppm, with their specific chemical shifts and coupling patterns being dependent on their position on the acridine (B1665455) ring. chemicalbook.com For this compound, the introduction of the electron-withdrawing chlorine atom at the C2 position is expected to deshield adjacent protons, causing their signals to shift further downfield.

The ¹³C NMR spectrum provides complementary information. In a related compound, 2-chloroacridone, the carbon atoms of the acridine core resonate across a wide range, and the presence of the chlorine atom influences the chemical shifts of the carbons in its vicinity. tandfonline.com For this compound, the methyl carbon would appear in the upfield region, while the aromatic and heterocyclic carbons would be observed at higher chemical shifts. The carbon atom directly bonded to the chlorine (C2) would experience a significant downfield shift. Detailed analysis using two-dimensional NMR techniques like COSY, HSQC, and HMBC is crucial for the unambiguous assignment of all proton and carbon signals, especially for complex derivatives. researchgate.netnih.gov

Theoretical and Computational Chemistry Studies on 2 Chloro 9 Methylacridine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. scispace.comaimspress.com This approach is favored for its balance of computational cost and accuracy, making it suitable for systems the size of 2-Chloro-9-methylacridine. researchgate.net DFT methods, particularly those using hybrid functionals like B3LYP, have been successfully applied to study acridine (B1665455) derivatives and other heterocyclic systems. mdpi.com

Molecular Geometry Optimization and Conformational Landscapes

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this would be performed using a DFT method, such as B3LYP, combined with a suitable basis set like 6-31G(d,p) or 6-311++G(d,p), to find the geometry that corresponds to the lowest energy on the potential energy surface. ahievran.edu.tr

The acridine core is expected to be nearly planar. The optimization would precisely calculate the bond lengths, bond angles, and dihedral angles. The presence of the chloro and methyl substituents would induce minor distortions in the planarity of the acridine ring system due to steric and electronic effects. The conformational landscape would primarily involve the rotation of the methyl group at the 9-position. While this rotation is generally considered to have a low energy barrier, DFT calculations can quantify this barrier and identify the most stable rotational conformation.

Illustrative Data Table for Optimized Geometry of this compound: This table presents hypothetical, yet realistic, data that would be obtained from a DFT geometry optimization. The values are based on typical bond lengths and angles for similar chemical structures.

| Parameter | Atom Pair/Group | Calculated Value |

| Bond Length | C(2)-Cl | 1.74 Å |

| Bond Length | C(9)-C(methyl) | 1.51 Å |

| Bond Length | C-N (average in ring) | 1.37 Å |

| Bond Angle | Cl-C(2)-C(1) | 119.5° |

| Bond Angle | C(8a)-C(9)-C(9a) | 118.0° |

| Dihedral Angle | C(1)-C(2)-C(3)-C(4) | ~0.5° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). ossila.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netajchem-a.com

For this compound, DFT calculations would map the electron density distribution of these orbitals. The electron-withdrawing nature of the chlorine atom at the 2-position is expected to lower the energy of both the HOMO and LUMO, potentially increasing the molecule's electron affinity. Conversely, the electron-donating methyl group at the 9-position would likely raise the energy of the HOMO. The interplay of these substituents determines the final energy gap and the localization of the FMOs. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and polarizability. malayajournal.org

Illustrative Data Table for FMO Analysis: This table shows representative energy values that could be expected from a DFT calculation on this compound.

| Orbital | Energy (eV) | Description |

| HOMO | -5.95 | Primarily localized on the acridine ring, with some contribution from the methyl group. Indicates regions susceptible to electrophilic attack. |

| LUMO | -1.85 | Distributed across the acridine system, with significant density near the C-Cl bond. Indicates regions susceptible to nucleophilic attack. |

| Energy Gap (ΔE) | 4.10 | Suggests moderate chemical stability and reactivity. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of DFT is the prediction of spectroscopic data, which can be used to validate experimental findings or to aid in the structural elucidation of new compounds. tau.ac.il

NMR Chemical Shifts: By employing methods like the Gauge-Including Atomic Orbital (GIAO), DFT can calculate the nuclear magnetic shielding tensors for each atom. ahievran.edu.trtau.ac.il These can then be converted into ¹H and ¹³C NMR chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). liverpool.ac.uk Comparing these predicted shifts with experimental data for this compound or related compounds allows for the definitive assignment of spectral peaks. st-andrews.ac.ukmpg.de The accuracy of these predictions is often high enough to distinguish between different isomers. mpg.de

Vibrational Frequencies: DFT calculations can also predict the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. These calculations help in assigning specific vibrational modes (e.g., C-Cl stretch, C-H bends, ring vibrations) to the experimentally observed absorption bands.

Illustrative Data Table for Predicted vs. Experimental ¹³C NMR Chemical Shifts: This table demonstrates how calculated NMR shifts for this compound would be compared against known experimental values for a similar compound, like 9-methylacridine (B196024), to assess the effect of the chloro-substituent.

| Carbon Atom | Predicted Shift (ppm) for this compound | Experimental Shift (ppm) for 9-Methylacridine | Expected Difference |

| C-2 | 131.5 | 126.8 | ~ +4.7 (deshielding by Cl) |

| C-4 | 129.0 | 129.5 | ~ -0.5 |

| C-9 | 148.2 | 148.5 | ~ -0.3 |

| C-9a | 140.1 | 140.3 | ~ -0.2 |

| Methyl-C | 14.5 | 14.7 | ~ -0.2 |

Quantum Chemical Calculations (QCC) for Chemical Reactivity and Interaction Potentials

Quantum chemical calculations provide powerful tools for predicting how a molecule will behave in a chemical reaction. scienceopen.comrsc.org Beyond the HOMO-LUMO analysis from DFT, more advanced calculations can map out the molecule's reactivity and interaction potentials in detail. mdpi.comaspbs.com

One key application is the calculation of the Molecular Electrostatic Potential (MEP) surface. The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the nitrogen atom of the acridine ring and a positive potential near the hydrogen atoms. The chlorine atom would also influence the potential distribution, making the adjacent carbon atom a potential site for nucleophilic substitution.

Furthermore, QCC can be used to model entire reaction pathways. For instance, the nucleophilic aromatic substitution (SNAr) at the C-Cl bond could be simulated to determine the activation energy barrier and the structure of the transition state. This provides quantitative insight into the reaction kinetics, which is crucial for understanding and optimizing synthetic procedures.

Molecular Dynamics and Metadynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. uu.nl An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular life. For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) to study its behavior in a realistic environment. osf.io

MD simulations can reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute.

Conformational Dynamics: How the molecule flexes, bends, and rotates over time.

Intermolecular Interactions: The formation and breaking of non-covalent interactions, such as hydrogen bonds or stacking interactions, with solvent molecules or other solutes. osf.io

Metadynamics is an enhanced sampling technique often used in conjunction with MD. It helps to overcome high energy barriers and explore the conformational landscape more efficiently than classical MD. rsc.org This would be particularly useful for studying larger conformational changes or the process of the molecule binding to a biological target, providing insights into the thermodynamics and kinetics of such events. rsc.org

Machine Learning Approaches for Predicting Chemical Properties and Reaction Outcomes

The intersection of machine learning (ML) and chemistry is a rapidly growing field that promises to accelerate discovery. aimlic.comresearch.google Instead of relying solely on computationally expensive quantum chemical calculations for every new molecule, ML models can be trained on existing data to make rapid predictions. research.googlenih.gov

For a system like this compound, ML could be applied in several ways:

Property Prediction: An ML model, such as a message-passing neural network (MPNN), could be trained on a large dataset of molecules with known properties (calculated by DFT or determined experimentally). st-andrews.ac.uknih.gov This trained model could then predict properties for this compound, such as its solubility, toxicity, or even its HOMO-LUMO gap, in a fraction of the time required for a DFT calculation.

Reaction Outcome Prediction: ML models are being developed to predict the products, yields, and optimal conditions for chemical reactions. nih.govresearchgate.net By training on vast databases of known reactions, these models learn the complex rules of chemical reactivity. Such a model could predict the likely outcome of a reaction involving this compound with a novel reagent.

The development of these ML tools relies heavily on the generation of high-quality data from both experiments and high-throughput computational chemistry efforts. aimlic.com

Computational Docking Studies with Biological Macromolecules (e.g., DNA, Protein Targets)

Computational docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as DNA or a protein. This approach provides valuable insights into the potential mechanisms of action and can guide the design of new therapeutic agents. For acridine derivatives, including systems related to this compound, molecular docking has been instrumental in elucidating their interactions with key biological targets.

The planar aromatic structure of the acridine ring is a critical feature that facilitates its intercalation into the base pairs of DNA, a primary mechanism for the biological activity of many acridine compounds. mdpi.com Computational studies on various acridine derivatives have consistently supported this mode of interaction, revealing how substituents on the acridine core can modulate binding affinity and specificity.

A notable study focused on a close analog, 9-chloro-1-methylacridine-4-carboxylic acid (CMAC), and its interaction with DNA polymerase epsilon (PDB ID: 6g0a), an essential enzyme in DNA replication and repair. tandfonline.com The docking analysis revealed significant interactions between the CMAC ligand and the active site of the receptor. tandfonline.com This suggests that chloro- and methyl-substituted acridines have the potential to target enzymes involved in nucleic acid metabolism.

Furthermore, research into 9-aminoacridine (B1665356) derivatives has shown that the introduction of a chloro group can increase both mutagenic activity and intercalative DNA binding affinity. mdpi.com This highlights the influential role of halogen substitution on the interaction of the acridine scaffold with DNA. While these studies were not performed on this compound itself, the findings provide a strong basis for predicting its behavior.

In addition to DNA, various proteins have been identified as potential targets for acridine derivatives. Topoisomerase II is a well-established target for many anticancer drugs, and docking studies have been conducted on novel oxazine-substituted 9-anilinoacridines with this enzyme (PDB ID: 1QZR). mdpi.com These studies have successfully identified compounds with high glide scores, indicating favorable binding interactions. mdpi.com

The following table summarizes the findings from computational docking studies on acridine derivatives closely related to this compound, providing insights into their potential interactions with biological macromolecules.

| Compound/Derivative | Macromolecular Target | PDB ID | Key Findings |

| 9-chloro-1-methylacridine-4-carboxylic acid (CMAC) | DNA polymerase epsilon | 6g0a | Significant interactions between the ligand and the receptor's active site were observed. tandfonline.com |

| Oxazine-substituted 9-anilinoacridines | Topoisomerase II | 1QZR | Several derivatives exhibited high glide scores, suggesting strong binding affinity. mdpi.com |

| 9-anilinoacridine (B1211779) derivatives | HER2 | 3PP0 | Docking studies suggest that isoxazole (B147169) substituted 9-aminoacridine compounds could be effective HER2 inhibitors. |

It is important to note that while these studies provide a robust theoretical framework, the specific binding characteristics of this compound would need to be confirmed through direct computational and experimental investigation. The positioning of the chloro and methyl groups at the 2 and 9 positions, respectively, will undoubtedly influence the molecule's electronic properties and steric profile, thereby defining its unique interaction landscape with biological targets.

Mechanistic Investigations of Biological Activities of 2 Chloro 9 Methylacridine and Its Analogs

DNA Intercalation Mechanisms and Structural Perturbations

The planar aromatic structure of acridine (B1665455) derivatives is a key feature that allows them to insert themselves between the base pairs of double-stranded DNA, a process known as intercalation. rsc.orgmdpi.comnih.gov This physical insertion leads to a distortion of the DNA double helix, which can subsequently disrupt normal DNA functions like replication and transcription. The introduction of substituents, such as a chlorine atom at the 2-position and a methyl group at the 9-position, modulates the electronic and steric properties of the acridine core, thereby influencing its DNA binding affinity and biological effects. tandfonline.com

Interactions with DNA G-Quadruplex Structures and Stability Modulation

G-quadruplexes (G4s) are non-canonical four-stranded DNA structures that are prevalent in guanine-rich regions of the genome, such as telomeres and gene promoter regions. frontiersin.org These structures are recognized as important targets in medicinal chemistry. Acridine derivatives have been investigated for their ability to interact with and stabilize G4 structures. mdpi.com This interaction is typically driven by π-π stacking between the planar acridine ring and the G-quartets of the quadruplex. csic.es

While certain acridine derivatives demonstrate a high selectivity for G-quadruplex structures, the introduction of a methyl group can alter this specificity. For instance, studies on 5-methylacridine-4-carboxamide derivatives, which are analogs to 2-chloro-9-methylacridine, have shown that while they possess a high affinity for DNA, they tend to lose selectivity for G-quadruplexes compared to their non-methylated counterparts. csic.esnih.gov An NMR titration study confirmed that the most active 5-methylacridine-4-carboxamide derivatives bind to both duplex and quadruplex DNA with high affinity, suggesting a lack of specificity. nih.gov The stability and topology of G-quadruplexes can, in turn, regulate crucial cellular processes like DNA methylation. rsc.org The interaction of acridine analogs can modulate the stability of these G4 structures, which is a critical factor in their biological impact. nih.govplos.org

Table 1: Interaction of Acridine Analogs with DNA Structures

| Compound/Analog | Target DNA Structure | Binding Characteristics | Reference |

| 5-methylacridine-4-carboxamide derivatives | Duplex and Quadruplex DNA | High affinity, poor specificity | nih.gov |

| Inactive acridine derivatives | G-quadruplex structures | High selectivity | nih.gov |

Influence on DNA Metabolism and Replication Processes

By intercalating into the DNA helix, this compound and its analogs can significantly interfere with DNA metabolism and replication. researchgate.net The distortion of the DNA structure caused by intercalation can create a physical barrier that obstructs the action of DNA polymerases, enzymes essential for the synthesis of new DNA strands during replication. csic.es This disruption can lead to an inhibition of DNA synthesis, a critical step for proliferating cells. mdpi.com

Furthermore, the interference with DNA structure can trigger cellular stress responses and damage pathways. For example, some acridine derivatives have been shown to induce DNA damage, which can lead to cell cycle arrest and apoptosis. researchgate.net Studies on 9-chloro and 9-amino-2-methoxyacridines have suggested that their primary target in Leishmania promastigotes is DNA metabolism, although they may also affect other biochemical pathways. researchgate.net

Effects on DNA-Protein Interactions and Nucleic Acid Affinity

The binding of acridine derivatives to DNA can alter the recognition sites for DNA-binding proteins, thereby affecting DNA-protein interactions. csic.es These interactions are fundamental for a multitude of cellular functions, including gene expression, DNA repair, and chromatin organization. By modifying the DNA topology, intercalating agents can prevent transcription factors and other regulatory proteins from binding to their target sequences. csic.es

The introduction of a chlorine atom into the acridine ring has been observed to increase the DNA binding affinity of these compounds. tandfonline.com This enhanced affinity is thought to contribute to their mutagenic and cytotoxic properties. Conversely, the addition of a methyl group has been shown to reduce both the intercalative DNA binding affinity and the mutagenic activity in some 9-aminoacridine (B1665356) derivatives. tandfonline.com The affinity of these compounds for nucleic acids is a critical determinant of their biological activity, with higher affinity often correlating with increased potency. tandfonline.commdpi.com For example, a study on acridine-thiosemicarbazone derivatives found binding constants (Kb) to calf thymus DNA ranging from 1.74 × 104 to 1.0 × 106 M−1, indicating a high affinity. mdpi.com

Enzymatic Inhibition Mechanisms

Beyond their direct interactions with DNA, this compound and its analogs exert their biological effects by inhibiting key cellular enzymes. The planar structure that facilitates DNA intercalation also allows these compounds to fit into the active sites of various enzymes, leading to their inhibition. rsc.org

Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme that manages DNA topology by catalyzing the transient breaking and rejoining of double-stranded DNA. csic.es This function is vital for processes like DNA replication, transcription, and chromosome segregation. Many acridine derivatives are potent inhibitors of topoisomerase II and are often classified as "topoisomerase poisons." nih.gov These compounds act by stabilizing the covalent complex formed between topoisomerase II and DNA, which leads to the accumulation of double-strand breaks and ultimately triggers apoptosis.

Analogs such as 9-anilinoacridines and imidazoacridinones have demonstrated significant topoisomerase II inhibitory activity. rsc.orgmdpi.com For instance, certain thiazolidinone-acridines have been shown to inhibit topoisomerase II at low micromolar concentrations. rsc.org The inhibitory activity of these compounds is a cornerstone of their anticancer properties.

Table 2: Topoisomerase II Inhibition by Acridine Analogs

| Compound/Analog | Mechanism | Effect | Reference |

| 9-Anilinoacridines | Topoisomerase II poison | Stabilization of DNA-enzyme complex, DNA breaks | |

| Imidazoacridinones | Topoisomerase II inhibition | Potent and selective inhibition | mdpi.com |

| Thiazolidinone-acridines | Topoisomerase II inhibition | Inhibition at 5 µM concentration | rsc.org |

Kinase Inhibition (e.g., HER2, Src, MEK)

In addition to topoisomerase inhibition, various acridine derivatives have been explored as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways. researchgate.net Aberrant kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

HER2 Inhibition: Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in some types of breast cancer. nih.gov While direct data for this compound is limited, studies on related compounds have shown potential. For example, novel isoxazole (B147169) substituted 9-anilinoacridines have been designed and investigated as potential HER2 inhibitors. mdpi.com The inhibition of HER2 can block downstream signaling pathways that promote cell proliferation and survival. nih.gov

Src Inhibition: Src is a non-receptor tyrosine kinase that plays a role in cell growth, differentiation, and survival. mdpi.com Its inhibition is a target for cancer therapy. thno.org Some 9-anilinoacridine (B1211779) derivatives have been identified as potential dual inhibitors of Src and MEK. Saracatinib, a Src family kinase inhibitor, has been shown to rescue certain molecular phenotypes in preclinical models, highlighting the therapeutic potential of targeting this kinase. nih.gov

MEK Inhibition: The mitogen-activated protein kinase (MEK) is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer. smw.ch As mentioned, some 9-substituted acridines have shown potential as dual Src and MEK inhibitors, suggesting a broader kinase inhibitory profile for this class of compounds.

Cellular Pathway Modulation

The biological activities of acridine derivatives, including this compound, are often rooted in their ability to modulate fundamental cellular pathways. Their planar structure allows them to interact with key biological macromolecules, leading to a cascade of cellular responses that can determine a cell's fate.

Autophagy is a cellular process of self-degradation where unnecessary or dysfunctional components are broken down and recycled. While crucial for cellular homeostasis, it can also promote cancer cell survival, making it a target for therapeutic intervention. Certain acridine derivatives have been specifically designed to inhibit this pathway.

A novel acridine derivative, 9-chloro-2-(3-(dimethylamino)propyl)pyrrolo[2,3,4-kl]acridin-1(2H)-one (LS-1-10), was identified from a library of synthetic compounds as a potent inhibitor of autophagic-mediated degradation. researchgate.netmdpi.com This compound was shown to effectively decrease the viability of multiple colon cancer cell lines. researchgate.netmdpi.com The design of this molecule was based on the acridine skeleton and the structure of chloroquine, a known autophagy inhibitor. researchgate.net The success of this analog suggests that the acridine scaffold is a viable backbone for the development of potent autophagy inhibitors, which could potentially sensitize cancer cells to other therapeutic agents. researchgate.net

The mechanism of action for many acridine compounds is multi-targeted. Research into the antileishmanial properties of acridine derivatives suggests their efficacy may be linked to a broad impact on cellular metabolism, including pathways involved in protein and lipid processing. mdpi.com This multitarget mechanism is thought to arise primarily from the inhibition of DNA metabolism through intercalation and the disruption of DNA-protein interactions, which has downstream effects on numerous metabolic pathways. mdpi.com While direct studies on this compound's specific interference with protein and lipid metabolism are not extensively detailed, the known multitarget nature of acridine analogs points to this as a plausible area of biological influence. mdpi.com

A primary mechanism through which acridine derivatives exert their cytotoxic effects is by inducing cell cycle arrest and apoptosis (programmed cell death). By intercalating into DNA, these compounds can disrupt DNA replication and the function of essential enzymes like topoisomerases, leading to DNA damage.

This damage response often triggers a halt in the cell cycle, preventing cell division. For instance, various acridine derivatives have been shown to induce G2/M phase cell cycle arrest. mdpi.comresearchgate.net In other cases, novel tetrahydroacridine derivatives were found to cause G0/G1 cell cycle arrest in non-small lung cancer and colorectal cancer cells. mdpi.com If the cellular damage is too severe to be repaired, the cell initiates apoptosis. The acridine analog LS-1-10, for example, was found to induce DNA damage and caspase 8-mediated apoptosis in colon cancer cells. researchgate.net Similarly, related haloacridines like 9-Bromoacridine are known to disrupt DNA integrity, leading to both cell cycle arrest and apoptosis in cancer cells.

Interference with Protein and Lipid Metabolism

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological activity of acridine compounds is highly dependent on the nature and positioning of substituent groups on the core tricyclic structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing potency, selectivity, and pharmacological properties.

The type of substituent and its location on the acridine ring profoundly influence the molecule's interaction with biological targets.

Nature of Substituents: The electronic properties of substituents are critical. In one study comparing acridine-benzimidazole conjugates, a 2-methoxy substituent (an electron-donating group) resulted in a compound that was approximately three times more potent than analogs with a 2-methyl or 2-chloro group. rsc.org Conversely, molecules with electron-withdrawing substituents may be rendered neutral at physiological pH, a characteristic that does not favor the cytotoxicity associated with the more active, weakly basic derivatives. nih.gov For antimalarial activity, SAR studies have shown that 6-chloro and 2-methoxy substituents on the acridine ring are often required for good efficacy. ptfarm.pl

Position of Substituents: The placement of functional groups is as important as their chemical nature. Substitution at the C5 position of the acridine ring was found to have a significant effect on antileukemic activity, whereas substitution at the C7 and C8 positions enhanced selectivity towards human colon carcinoma cell lines. nih.gov Furthermore, the position of side chains dramatically alters the DNA binding mode. Side chains attached at the 9-position preferentially protrude into the minor groove of the DNA helix, while those at the 4-position reside in the major groove, leading to critical differences in the geometry of the drug-DNA complex. nih.gov

Table 1: Influence of Substituent Nature and Position on Acridine Bioactivity

| Position(s) | Substituent(s) | Observed Effect | Biological Context | Citation(s) |

|---|---|---|---|---|

| 2 | Methoxy (-OCH₃) vs. Methyl (-CH₃) or Chloro (-Cl) | Methoxy group led to ~3-fold higher potency. | Anticancer activity | rsc.org |

| 4 vs. 9 | Side Chain | 4-substituted chains enter DNA major groove; 9-substituted chains enter minor groove. | DNA binding mode | nih.gov |

| 5 | Various | Profound effect on antileukemic activity. | Anticancer activity | nih.gov |

| 6, 2 | Chloro (-Cl), Methoxy (-OCH₃) | Combination required for good activity. | Antimalarial activity | ptfarm.pl |

| 7, 8 | Various | Enhanced selectivity for colon carcinoma vs. leukemia. | Anticancer activity | nih.gov |

To enhance biological efficacy, researchers have synthesized dimeric and even polymeric versions of acridine compounds. Bis-acridines, which consist of two acridine units connected by a flexible linker, were initially developed as anticancer agents. nih.gov The rationale is that these larger molecules can exhibit enhanced DNA-binding properties compared to their monomeric counterparts. nih.gov Dimerization can increase the local concentration of the bioactive acridine unit at the target site and has been explored as a strategy to overcome multidrug resistance mechanisms. nih.gov

Future Research Directions and Emerging Paradigms in 2 Chloro 9 Methylacridine Research

Design of Novel Multi-Target Therapeutic Agents Based on 2-Chloro-9-methylacridine Scaffold

The "one-drug, one-target" paradigm is increasingly being challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. The future of drug design is shifting towards multi-target agents that can modulate several key biological pathways simultaneously, potentially offering enhanced efficacy and a lower propensity for drug resistance. nih.gov The this compound scaffold is a promising foundation for developing such multi-target drugs. nih.gov

The planar acridine (B1665455) structure is a classic DNA intercalator and an inhibitor of topoisomerase enzymes, which are crucial for DNA replication and repair in rapidly proliferating cancer cells. researchgate.netmdpi.com Future research will focus on creating hybrid molecules where the this compound core is linked to other pharmacologically active moieties. This approach aims to produce a single molecule with a synergistic or additive effect on multiple cellular targets. For instance, combining the DNA-damaging properties of the acridine core with molecules that inhibit other critical cancer-related enzymes, such as phosphodiesterase 5 (PDE5) or specific kinases like VEGFR-2, is a promising strategy. mdpi.commdpi.com

Studies on related acridine derivatives have demonstrated the potential of this multi-target approach. For example, linking the acridine scaffold to moieties like thiazolidinones or triazenes has resulted in chimeric molecules with dual modes of action. mdpi.com Similarly, research on 7-substituted 9-amino-2-methoxyacridines has suggested that their therapeutic effects may arise from a multitarget mechanism that goes beyond simple DNA intercalation to include interference with protein and lipid metabolism. nih.gov Applying these principles to the this compound framework could yield novel drug candidates with improved therapeutic profiles for complex diseases. nih.govmdpi.com

Exploration of Greener Synthetic Protocols for Sustainable Production

Traditional methods for synthesizing acridine derivatives, such as the Bernthsen or Ullmann syntheses, often rely on harsh reaction conditions, toxic reagents, and high temperatures, leading to significant environmental concerns and reduced yields due to charring. mdpi.comresearchgate.net117.239.78 A major thrust of future research is the development of sustainable and eco-friendly "green" synthetic protocols for this compound and its derivatives. researchgate.net

This paradigm shift emphasizes waste reduction, energy efficiency, and the use of environmentally benign solvents and catalysts. researchgate.net Key areas of exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique dramatically accelerates reaction rates, often reducing reaction times from hours to minutes and improving product yields and purity. 117.239.78 Applying MAOS to the synthesis of this compound could offer a faster, more energy-efficient alternative to conventional heating. 117.239.78

Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol (B145695) is a core principle of green chemistry. researchgate.netresearchgate.net Research into water-driven procedures for synthesizing related heterocyclic systems is already underway. researchgate.net

Reusable Catalysts: The development of stable, reusable catalysts, such as metal nanoparticles on a support, can minimize waste and improve the economic viability of the synthesis. researchgate.net A Pd-catalyzed synthesis of 9-methylacridines has been shown to be highly efficient, and future work will focus on optimizing such catalytic systems for broader applications and reusability. mit.edu

One study has already demonstrated a high-yield, fast, and green synthesis of acridine derivatives using a cobalt-on-carbon catalyst derived from rice husks combined with microwave irradiation, highlighting a promising path forward. researchgate.net

Development of Advanced Characterization Methodologies for Complex Acridine Systems

As researchers design more complex molecules based on the this compound scaffold, the need for advanced analytical techniques to fully characterize their structure, conformation, and interactions with biological targets becomes paramount. While standard methods like NMR, FT-IR, and mass spectrometry remain essential, future research will increasingly rely on more sophisticated methodologies. mdpi.commdpi.com

The development of advanced characterization techniques will focus on several key areas:

High-Resolution Structural Analysis: Single-crystal X-ray diffraction provides definitive structural data, including bond lengths, angles, and the conformation of the molecule in the solid state. mdpi.com This is crucial for understanding structure-activity relationships.

Studying Non-Covalent Interactions: Techniques like Hirshfeld surface analysis can be used to visualize and quantify the intermolecular interactions that govern how molecules pack in a crystal lattice, which can influence physical properties like solubility and stability. mdpi.com

Probing Biomolecular Interactions: Characterizing the binding of acridine derivatives to targets like DNA or proteins is critical. mdpi.comresearchgate.net Future approaches will likely involve advanced spectroscopic techniques and single-molecule studies, such as Total Internal Reflection Fluorescence Microscopy (TIRFM), to provide detailed kinetic and thermodynamic data on these interactions. oup.com

Solid-State Chemistry: Understanding the solid-state properties of pharmaceutical compounds is vital for formulation and stability. purdue.edu Future work will involve in-depth studies of polymorphism and the characterization of amorphous versus crystalline forms to ensure optimal bioavailability and performance. purdue.edu

Integration of Computational and Experimental Approaches for Rational Design and Discovery

The synergy between computational modeling and experimental validation is a powerful paradigm that is revolutionizing drug discovery. For this compound, this integrated approach will be instrumental in accelerating the design and optimization of new therapeutic agents and functional materials. researchgate.netnih.gov

Computational chemistry offers a suite of tools to predict molecular properties and guide experimental work:

Molecular Docking and Dynamics: These simulations can predict how a ligand like a this compound derivative will bind to a biological target, such as an enzyme active site or a DNA sequence. researchgate.net This allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis.

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure of molecules. nih.gov This information helps in predicting reactivity, spectroscopic properties, and the energies of molecular orbitals (HOMO-LUMO), which are crucial for designing molecules with specific electronic or photophysical properties, such as for use in photocatalysis. nih.govwiley.com

The typical workflow involves using computational methods to design novel derivatives of this compound with desired properties. The most promising candidates are then synthesized and subjected to experimental evaluation (in vitro or in vivo) to test their actual biological activity. The experimental results, in turn, provide valuable feedback to refine and improve the computational models, creating a powerful iterative cycle of design, synthesis, and testing that leads to the rational discovery of new and improved molecules. researchgate.net This approach has already been successfully applied to other acridine derivatives to identify potential inhibitors for various enzymes. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.